molecular formula C7H8N2S B13106335 5-Methyl-5H-thiazolo[3,2-a]pyrimidine

5-Methyl-5H-thiazolo[3,2-a]pyrimidine

Cat. No.: B13106335
M. Wt: 152.22 g/mol
InChI Key: VKTKKCGCKYUDMD-UHFFFAOYSA-N
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Description

5-Methyl-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with various electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . This reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as catalysts, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-thiazolo[3,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: N-bromosuccinimide in chloroform at room temperature.

Major Products Formed

Scientific Research Applications

5-Methyl-5H-thiazolo[3,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase and topoisomerase, leading to its antibacterial and antitumor effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to cell death in bacteria or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine
  • 2-Substituted thiazolo[3,2-a]pyrimidines
  • Thiazolo[3,2-b]triazole derivatives

Uniqueness

5-Methyl-5H-thiazolo[3,2-a]pyrimidine stands out due to its methyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it more effective in its biological applications compared to its analogs .

Properties

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

5-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine

InChI

InChI=1S/C7H8N2S/c1-6-2-3-8-7-9(6)4-5-10-7/h2-6H,1H3

InChI Key

VKTKKCGCKYUDMD-UHFFFAOYSA-N

Canonical SMILES

CC1C=CN=C2N1C=CS2

Origin of Product

United States

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